Dibromodifluoromethane

Catalog No.
S577941
CAS No.
75-61-6
M.F
CBr2F2
M. Wt
209.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibromodifluoromethane

CAS Number

75-61-6

Product Name

Dibromodifluoromethane

IUPAC Name

dibromo(difluoro)methane

Molecular Formula

CBr2F2

Molecular Weight

209.82 g/mol

InChI

InChI=1S/CBr2F2/c2-1(3,4)5

InChI Key

AZSZCFSOHXEJQE-UHFFFAOYSA-N

SMILES

C(F)(F)(Br)Br

Solubility

Insoluble (NIOSH, 2016)
Sol in ether, acetone, benzene, and water.
Sol in methanol; insol in water
Solubility in water: none
Insoluble

Canonical SMILES

C(F)(F)(Br)Br

Understanding Atmospheric Processes:

Scientists continue to study Halon 1202 to understand its atmospheric behavior and degradation mechanisms. This research helps to improve models that predict the persistence of ozone-depleting substances in the atmosphere and their overall impact on the ozone layer. Source: National Oceanic and Atmospheric Administration (NOAA): )

Development of Alternative Fire Suppressants:

The properties of Halon 1202, such as its effectiveness in extinguishing fires and its minimal impact on delicate materials, make it a valuable benchmark for developing alternative fire suppression technologies. By studying Halon 1202, researchers can gain insights into the desirable qualities of new fire-fighting agents and identify potential replacements that are both effective and environmentally friendly. Source: Environmental Protection Agency (EPA): )

Dibromodifluoromethane belongs to a class of compounds called halomethanes. It was synthesized in the 1930s during research on refrigerants []. However, its exceptional fire-fighting capabilities were soon discovered, making it one of the most effective fire extinguishing agents for decades [].


Molecular Structure Analysis

The key feature of Dibromodifluoromethane's structure is the combination of bromine and fluorine atoms surrounding a central carbon atom. The four halogen atoms (two bromine and two fluorine) create a tetrahedral geometry around the carbon []. This structure is crucial for its fire extinguishing properties, as discussed later.


Chemical Reactions Analysis

Synthesis

Dibromodifluoromethane can be obtained through two main methods:

  • Vapor phase bromination of difluoromethane:

CH2F2 + Br2 -> CHBr2F2 []

  • Fluorination of carbon tetrabromide:

CBr4 + 2F2 -> CHBr2F2 + BrF2 []

Decomposition

Dibromodifluoromethane decomposes at high temperatures, releasing toxic products:

CHBr2F2 (heat) -> COF2 + Br2 + HF []

Other Relevant Reactions

Dibromodifluoromethane can undergo addition reactions with various unsaturated compounds, finding applications in organic synthesis [].


Physical And Chemical Properties Analysis

  • Melting point: -101.1 °C []
  • Boiling point: 22.8 °C []
  • Density: 2.09 g/cm³ []
  • Solubility: Insoluble in water, soluble in organic solvents []
  • Stability: Stable under normal conditions, decomposes at high temperatures []

Despite its effectiveness in extinguishing fires, Dibromodifluoromethane presents significant safety hazards:

  • Toxicity: Inhalation can cause severe respiratory problems, cardiac arrhythmias, and even death [].
  • Ozone Depletion: Dibromodifluoromethane is a potent ozone-depleting substance (ODS) []. Its release into the atmosphere breaks down the ozone layer, which protects us from harmful ultraviolet radiation.
, particularly those involving halogenation and addition processes. Notably:

  • Vapor Phase Bromination: It can be synthesized through the vapor phase bromination of difluoromethane .
  • Fluorination of Carbon Tetrabromide: Another synthesis route involves the fluorination of carbon tetrabromide, leading to the formation of dibromodifluoromethane .
  • Addition Reactions: The compound can undergo addition reactions with alkenes and alkynes, often promoted by sulfinatodehalogenation reagents .

Dibromodifluoromethane can be synthesized through several methods:

  • Vapor Phase Bromination: This method involves the reaction of difluoromethane with bromine at elevated temperatures.
  • Fluorination of Carbon Tetrabromide: This process utilizes carbon tetrabromide and fluorine gas under controlled conditions to yield dibromodifluoromethane .
  • Gas-Phase Reactions: Industrially, gas-phase reactions are employed for large-scale production, often involving high temperatures and specific catalysts .

Dibromodifluoromethane has several applications:

  • Fire Suppression: It is commonly used in fire extinguishers due to its effectiveness in suppressing flames without leaving residue.
  • Refrigeration: Historically, it has been used as a refrigerant, although its use has declined due to environmental regulations concerning ozone depletion.
  • Chemical Synthesis: It serves as an intermediate in various chemical syntheses, particularly in the production of fluorinated compounds .

Research on the interactions of dibromodifluoromethane focuses on its reactivity with other organic compounds. For instance:

  • Studies have shown that it can react with carbonyl compounds in the presence of zinc to produce gem-difluoro compounds .
  • The compound's photolysis has been characterized using matrix isolation infrared and UV/Visible spectroscopy, revealing insights into its breakdown products under UV radiation .

Dibromodifluoromethane shares similarities with other halogenated compounds. Here are some comparable compounds:

Compound NameChemical FormulaOzone Depletion PotentialGlobal Warming Potential
DichlorodifluoromethaneCCl₂F₂11
BromotrifluoromethaneCBrF₃0.882
TrichlorofluoromethaneCCl₃F11
Carbon TetrachlorideCCl₄11

Uniqueness

Dibromodifluoromethane is unique due to its specific combination of bromine and fluorine atoms, which contributes to its high ozone depletion potential (0.4) compared to other halogenated compounds like dichlorodifluoromethane (ODP = 1). Its application as a fire suppressant sets it apart from many other similar compounds that may not possess such effective flame-retardant properties .

The molecular geometry of dibromodifluoromethane has been extensively characterized through high-level quantum mechanical calculations, revealing a tetrahedral arrangement around the central carbon atom with significant deviations from ideal angles due to the presence of heavy halogen substituents [1] [16]. The compound belongs to the carbon-2-vertical point group symmetry, which dictates its spectroscopic selection rules and vibrational modes [2] [22].

Computational studies employing density functional theory methods, particularly the Becke-three-parameter-Lee-Yang-Parr functional with augmented correlation-consistent polarized valence triple-zeta basis sets, have provided detailed insights into the electronic structure and geometrical parameters of this molecule [16]. Single-point energy calculations at the coupled-cluster singles-doubles-triples level with augmented correlation-consistent polarized valence double-zeta basis sets have established that various isomeric forms exist on the potential energy surface, with the ground-state structure lying approximately 55 kilocalories per mole below alternative conformations [16].

The optimized geometrical parameters reveal carbon-bromine bond lengths that are characteristic of single bonds between carbon and bromine atoms, while the carbon-fluorine bonds exhibit typical lengths for such interactions in halogenated methanes [1]. The bond angles deviate from the ideal tetrahedral angle of 109.5 degrees due to the significant size difference between bromine and fluorine atoms, leading to a distorted tetrahedral geometry [22] [23].

Table 1: Quantum Mechanical Calculation Results for Dibromodifluoromethane

Calculation MethodFormation Enthalpy (kJ/mol)Zero Point Energy (kJ/mol)Dipole Moment (Debye)
Becke-three-parameter-Lee-Yang-Parr/augmented correlation-consistent polarized valence triple-zeta-373.731.0-0.41
Coupled-cluster singles-doubles-triples/augmented correlation-consistent polarized valence double-zeta-399.1Not AvailableNot Available
Gaussian-2-392.4Not AvailableNot Available
Gaussian-3-380.7Not AvailableNot Available
Gaussian-4-428.1Not AvailableNot Available
Complete basis set-Quadratic Becke-three-parameter-410.2Not AvailableNot Available

The dipole moment calculations indicate that dibromodifluoromethane possesses a permanent dipole moment of approximately 0.7 Debye, primarily oriented along the carbon-2-vertical symmetry axis [2] [4]. This dipole moment arises from the asymmetric distribution of electron density caused by the different electronegativities of bromine and fluorine atoms [1].

Molecular orbital analysis reveals that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap provides insights into the electronic excitation properties of the molecule [16] [36]. These frontier molecular orbitals play crucial roles in determining the optical and electronic properties of dibromodifluoromethane, particularly its ultraviolet absorption characteristics [36] [38].

Spectroscopic Fingerprints: Infrared, Raman, and Ultraviolet-Visible Spectral Signatures

The spectroscopic characterization of dibromodifluoromethane encompasses a comprehensive analysis of its vibrational and electronic transitions, providing detailed fingerprints for molecular identification and structural confirmation [9] [14]. The molecule exhibits characteristic absorption patterns across infrared, Raman, and ultraviolet-visible regions of the electromagnetic spectrum [11] [15].

Infrared and Raman Spectroscopic Analysis

The vibrational spectroscopy of dibromodifluoromethane reveals fundamental modes corresponding to carbon-fluorine and carbon-bromine stretching vibrations, as well as various bending modes characteristic of the tetrahedral molecular framework [11] [28]. The carbon-2-vertical point group symmetry dictates that all vibrational modes are both infrared and Raman active, facilitating comprehensive vibrational analysis [11] [22].

Infrared spectroscopic studies have identified strong absorption bands in the region of 1000-1100 reciprocal centimeters, attributed to carbon-fluorine stretching vibrations [14] [27]. These bands exhibit high intensity in infrared spectra due to the significant change in dipole moment associated with the stretching of polar carbon-fluorine bonds [11] [14]. The carbon-bromine stretching vibrations appear at lower frequencies, typically in the range of 600-700 reciprocal centimeters, reflecting the heavier mass of bromine atoms and the longer carbon-bromine bond lengths [14].

Raman spectroscopic investigations complement the infrared data by providing information on symmetric vibrational modes and polarizability changes during molecular vibrations [11] [30]. The Raman spectrum of dibromodifluoromethane shows medium-intensity bands corresponding to carbon-fluorine stretching modes and weaker features associated with carbon-bromine vibrations [30].

Table 2: Vibrational Spectroscopic Data for Dibromodifluoromethane

Vibrational ModeInfrared Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Intensity (Infrared)Intensity (Raman)
Carbon-Fluorine Stretch1000-11001000-1100StrongMedium
Carbon-Bromine Stretch600-700600-700Medium-StrongWeak-Medium
Fluorine-Carbon-Fluorine Bend400-500400-500MediumWeak
Bromine-Carbon-Bromine Bend200-300200-300WeakMedium

Ultraviolet-Visible Electronic Spectroscopy

The electronic absorption spectrum of dibromodifluoromethane in the ultraviolet region provides crucial information about electronic transitions and photochemical properties [9] [33] [37]. The compound exhibits weak continuous absorption at wavelengths shorter than 260 nanometers, with stronger absorption features appearing at shorter wavelengths [37].

Photodissociation studies have identified the onset of significant ultraviolet absorption around 248 nanometers, corresponding to electronic transitions that lead to molecular fragmentation [9] [33]. Matrix isolation spectroscopy combined with ab initio calculations has revealed that ultraviolet excitation at wavelengths of 240 and 266 nanometers results in the formation of weakly bound isomeric forms of dibromodifluoromethane [16].

The ultraviolet absorption spectrum shows characteristic features associated with transitions from the ground electronic state to excited states, with the absorption maximum occurring near 248 nanometers [37]. These electronic transitions involve promotion of electrons from bonding molecular orbitals to antibonding orbitals, particularly those associated with carbon-halogen bonds [33] [37].

Table 3: Electronic Spectroscopic Properties of Dibromodifluoromethane

Spectroscopic ParameterValueAssignmentReference Method
Ultraviolet Absorption Onset~260 nmElectronic Transition ThresholdGas-Phase Spectroscopy
Maximum Absorption Wavelength~248 nmStrong Electronic TransitionPhotodissociation Studies
Photolysis Threshold~265 nmBond Dissociation OnsetMatrix Isolation
Extinction CoefficientVariableConcentration DependentUltraviolet-Visible Spectroscopy

Computational Chemistry Models for Electronic Structure Prediction

Advanced computational chemistry methodologies have been extensively employed to predict and analyze the electronic structure of dibromodifluoromethane, providing detailed insights into its molecular properties and reactivity patterns [17] [18] [21]. These theoretical approaches range from density functional theory calculations to high-level ab initio methods, each offering unique perspectives on the electronic characteristics of this halogenated methane derivative [6] [19].

Density Functional Theory Approaches

Density functional theory represents the most widely used computational framework for investigating the electronic structure of dibromodifluoromethane due to its favorable balance between computational efficiency and chemical accuracy [18] [21]. The Becke-three-parameter-Lee-Yang-Parr functional, combined with various basis sets, has proven particularly effective for describing the electronic properties of halogenated organic compounds [6] [17].

Calculations employing hybrid functionals have successfully reproduced experimental geometric parameters and vibrational frequencies, demonstrating the reliability of these methods for halomethane systems [18] [19]. The incorporation of empirical dispersion corrections through Grimme-D3 methodology has further improved the accuracy of density functional theory predictions for intermolecular interactions involving dibromodifluoromethane [6].

Dielectric-dependent hybrid functionals have shown particular promise for describing the electronic properties of molecules in different chemical environments, providing a more accurate representation of the electronic structure under varying conditions [19]. These functionals adjust the exact exchange contribution based on the dielectric environment, leading to improved predictions of ionization potentials and electron affinities [19].

Ab Initio Electronic Structure Methods

High-level ab initio approaches, including coupled-cluster theory and configuration interaction methods, have been applied to obtain benchmark-quality electronic structure data for dibromodifluoromethane [16] [17]. These methods provide systematically improvable descriptions of electron correlation effects, which are particularly important for molecules containing heavy atoms like bromine [17].

Gaussian-series methods, including Gaussian-2, Gaussian-3, and Gaussian-4 protocols, have been employed to calculate thermochemical properties with high accuracy [17]. These composite methods combine various levels of theory to achieve chemical accuracy while maintaining computational feasibility for molecules of moderate size [17].

Complete basis set extrapolation techniques have been utilized to approach the complete basis set limit for electronic structure calculations, providing more reliable predictions of molecular properties [17]. The complete basis set-Quadratic Becke-three-parameter method has shown particular effectiveness for halogenated compounds [17].

Table 4: Electronic Structure Calculation Methods and Accuracy

Computational MethodTypical AccuracyComputational CostElectron Correlation
Density Functional Theory-Becke-three-parameter-Lee-Yang-Parr3-5%Low-MediumApproximate
Coupled-Cluster Singles-Doubles-Triples1-2%HighSystematic
Gaussian-42-3%Medium-HighSystematic
Complete Basis Set-Quadratic Becke-three-parameter2-4%MediumApproximate
Configuration Interaction Singles-Doubles5-10%MediumPartial

Molecular Orbital Analysis and Electronic Properties

Molecular orbital theory provides fundamental insights into the electronic structure and bonding characteristics of dibromodifluoromethane [21] [36]. The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis reveals the frontier orbital energies that govern chemical reactivity and optical properties [36] [38].

The highest occupied molecular orbital in dibromodifluoromethane primarily consists of lone pair orbitals localized on the halogen atoms, particularly the bromine substituents [36]. The lowest unoccupied molecular orbital exhibits antibonding character with respect to carbon-halogen bonds, explaining the propensity for photochemical bond cleavage upon ultraviolet excitation [36] [38].

Natural bond orbital analysis has provided detailed information about the electronic structure and bonding patterns in dibromodifluoromethane [24]. This approach reveals hyperconjugative interactions between occupied and unoccupied orbitals, which contribute to the overall stability and electronic properties of the molecule [24].

The electron density distribution analysis shows significant polarization effects due to the presence of highly electronegative fluorine atoms and the larger, more polarizable bromine atoms [1] [24]. These polarization effects contribute to the observed dipole moment and influence the molecular reactivity patterns [24].

Vapor-Phase Bromination of Difluoromethane: Mechanistic Studies

The vapor-phase bromination of difluoromethane represents one of the most established synthetic routes for dibromodifluoromethane production. This process involves the controlled reaction of difluoromethane with molecular bromine under elevated temperatures, typically ranging from 250 to 600 degrees Celsius [1] [2] [3]. The mechanistic pathway follows a free radical chain reaction mechanism characteristic of halogenation processes.

The initiation step involves the homolytic dissociation of molecular bromine to generate bromine radicals at elevated temperatures. These bromine radicals subsequently abstract hydrogen atoms from difluoromethane, forming hydrogen bromide and difluoromethyl radicals. The propagation cycle continues as difluoromethyl radicals react with molecular bromine to yield bromodifluoromethane and regenerate bromine radicals [4] [5].

Kinetic studies have revealed that the bromination reaction exhibits second-order kinetics with respect to bromine concentration and first-order kinetics with respect to the alkene substrate [4]. The activation energy for the vapor-phase bromination process has been determined to be approximately 55.6 kilojoules per mole, indicating a moderately energy-intensive transformation [7]. Temperature optimization studies demonstrate that conversion rates of 61 to 75 percent can be achieved under controlled atmospheric conditions [1] [2].

The selectivity between monobromo and dibromo products depends significantly on reaction conditions. At temperatures between 575 and 600 degrees Celsius, the formation of bromodifluoromethane predominates, with yields reaching approximately 47 percent, while dibromodifluoromethane accounts for the remaining 53 percent of halogenated products [3]. This selectivity pattern reflects the competitive nature of consecutive bromination steps and the thermal stability of intermediate species.

Mechanistic investigations using isotope labeling studies have confirmed the radical nature of the transformation. The reaction proceeds through discrete radical intermediates rather than concerted mechanisms, as evidenced by the temperature dependence of product distributions and the inhibitory effects of radical scavengers [4] [5]. Industrial implementations typically employ residence times ranging from 25 minutes to 3 hours, depending on the desired conversion levels and product specifications [8] [5].

Catalytic Fluorination of Carbon Tetrabromide: Kinetic Analyses

The catalytic fluorination of carbon tetrabromide represents an alternative synthetic approach that offers enhanced selectivity and milder reaction conditions compared to direct bromination methods. This process utilizes fluorination catalysts, primarily aluminum fluoride and chromium oxide systems, to facilitate the sequential replacement of bromine atoms with fluorine [8] [9].

Aluminum fluoride catalysts, particularly those prepared for fluidized bed applications with mean particle sizes of 150 micrometers, demonstrate exceptional activity for this transformation [8]. The catalytic process operates within a temperature range of 100 to 450 degrees Celsius, with optimal performance observed between 200 and 350 degrees Celsius. Under these conditions, conversion yields ranging from 76 to 94 percent have been achieved for dibromodifluoromethane formation [8].

Kinetic analysis of the aluminum fluoride-catalyzed process reveals that the reaction follows pseudo-first-order kinetics with respect to carbon tetrabromide concentration when fluoride sites are in excess. The apparent activation energy for the catalytic fluorination has been estimated at approximately 45 kilojoules per mole, representing a significant reduction compared to non-catalytic pathways [8].

Chromium oxide catalysts, prepared according to established pelletization procedures, exhibit comparable activity but require slightly elevated temperatures of approximately 350 degrees Celsius for optimal performance [8] [9]. The chromium-based systems demonstrate enhanced selectivity for dibromodifluoromethane formation, with yields reaching 85 to 98 percent under optimized conditions. The improved selectivity stems from the ability of chromium sites to facilitate controlled fluorine insertion while minimizing overhalogenation pathways.

The reaction mechanism for catalytic fluorination involves the adsorption of carbon tetrabromide onto fluorinated catalyst surfaces, followed by stepwise fluorine-bromine exchange reactions. Surface characterization studies using X-ray photoelectron spectroscopy and temperature-programmed desorption have identified distinct intermediate species corresponding to tribromofluoromethane and dibromodifluoromethane bound to catalyst sites [8].

Industrial applications of catalytic fluorination employ continuous flow reactor systems with helium carrier gas at flow rates of 200 cubic centimeters per minute. The process demonstrates excellent catalyst stability, with individual catalyst charges maintaining activity for over four reaction cycles without significant deactivation [8]. Regeneration procedures involving fluorination with hydrogen fluoride enable extended catalyst lifetimes and consistent product quality.

Byproduct Formation in Halocarbon Manufacturing Processes

The manufacturing of dibromodifluoromethane inevitably generates various byproducts whose formation pathways and yields significantly impact process economics and environmental considerations. Understanding these byproduct formation mechanisms is essential for optimizing synthetic protocols and developing effective separation strategies.

The primary byproduct in vapor-phase bromination processes is bromodifluoromethane, which forms through competitive mono-bromination pathways. Under high-temperature conditions between 575 and 600 degrees Celsius, bromodifluoromethane can account for up to 47 percent of the total brominated products [3]. This byproduct formation results from the preferential reaction of difluoromethane with bromine radicals before complete dibromination can occur.

Higher molecular weight brominated compounds, represented by the general formula X(CF2)nX where n equals 2 or 3, constitute another significant byproduct class. These compounds form through radical chain elongation reactions at elevated temperatures, particularly around 185 degrees Celsius, and can represent 10 to 32 percent of the total product mixture [10] [11]. The formation of these higher homologues is favored by increased bromine concentrations and extended residence times.

Thermal decomposition processes, especially those occurring under fire conditions or extreme heating, generate hydrogen fluoride and hydrogen bromide as major decomposition byproducts [12]. These acidic species pose significant corrosion and environmental challenges, requiring specialized containment and neutralization systems in industrial settings. The decomposition pathways follow free radical mechanisms similar to those observed in synthetic processes but proceed with enhanced rates due to elevated temperatures.

Industrial fluorination processes using aluminum fluoride and chromium oxide catalysts generate distinctly different byproduct profiles. The catalytic systems typically produce lower yields of higher molecular weight species but may generate fluorinated intermediates such as bromotrifluoromethane. Under optimal conditions with aluminum fluoride catalysts, bromotrifluoromethane formation can be limited to 2 to 15 percent of the total product distribution [8] [9].

The formation of acid byproducts during catalytic processes necessitates the implementation of acid scrubbing systems. Industrial facilities commonly employ 25 percent potassium hydroxide solutions maintained at approximately 40 degrees Celsius for effective neutralization of hydrogen fluoride and hydrogen bromide emissions [8]. These scrubbing systems operate continuously to prevent acid accumulation and maintain safe working conditions.

Byproduct minimization strategies focus on optimizing reaction conditions to favor desired product formation while suppressing unwanted pathways. Temperature control within narrow ranges, precise reagent stoichiometry, and the use of radical inhibitors have proven effective for reducing byproduct yields. Advanced separation technologies, including cryogenic distillation and selective adsorption, enable the recovery and recycling of valuable byproducts, improving overall process economics [5] [13].

Physical Description

Dibromodifluoromethane is a colorless, nonflammable liquid. It may cause illness from ingestion and may be irritating to skin. If exposed to high temperatures it may emit toxic fumes. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. It is used as a fire extinguishing agent.
COLOURLESS GAS OR LIQUID WITH CHARACTERISTIC ODOUR.
Colorless, heavy liquid or gas (above 76°F) with a characteristic odor.

Color/Form

Colorless heavy liq
COLORLESS GAS
Colorless, heavy liquid or gas (above 76 degrees F).

XLogP3

2.6

Boiling Point

76 °F at 760 mm Hg (NIOSH, 2016)
25.0 °C
25 °C @ 760 mm Hg
22.8 °C
76°F

Vapor Density

7.2 (AIR= 1)
Relative vapor density (air = 1): 7.2

Density

2.29 at 59 °F (NIOSH, 2016)
2.3063 g/cu m @ 15 °C
Density (gas): 8.7 kg/m³
2.29 at 59°
(59°F): 2.29

LogP

1.99

Odor

Characteristic odo

Melting Point

-231 °F (NIOSH, 2016)
-110.1 °C
-101.1 °C
-231°F

UNII

82022727JD

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H420 (100%): Harms public health and the environment by destroying ozone in the upper atmosphere [Warning Hazardous to the ozone layer];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

620 mm Hg (NIOSH, 2016)
819.97 mmHg
820 mm Hg @ 25 °C
Vapor pressure, kPa at 20 °C: 83
620 mmHg

Pictograms

Irritant

Irritant

Other CAS

75-61-6

Wikipedia

Dibromodifluoromethane

Methods of Manufacturing

Vapor phase bromination of difluoromethane

General Manufacturing Information

Methane, dibromodifluoro-: ACTIVE
MECHANICAL VAPOR COMPRESSION SYSTEMS USE FLUOROCARBONS FOR REFRIGERATION & AIR CONDITIONING & ACCOUNT FOR ... MAJORITY OF REFRIGERATION CAPABILITY IN US. ... FLUOROCARBONS ARE USED AS REFRIGERANTS IN HOME APPLIANCES, MOBILE AIR CONDITIONING UNITS, RETAIL FOOD REFRIGERATION SYSTEMS & ... CHILLERS. /FLUOROCARBONS/
THE BROMINE-CONTAINING FLUOROCARBONS OPERATE BY CHEMICAL INTERRUPTION OF THE COMBUSTION CHAIN, AND ARE USED IN TOTAL FLOODING SYSTEMS FOR COMPUTER ROOMS AND TELEPHONE FACILITIES, AS WELL AS AIRCRAFT AND PORTABLE FIRE EXTINGUISHERS, INCLUDING USE ON THE AIR FORCE P-13 RAPID INTERVENTION CRASH TRUCKS. HALON EMERGES FROM THE FIRE EXTINGUISHER NOZZLE AS A MIXTURE OF 85 PERCENT LIQUID AND 15 PERCENT VAPOR AND IS DISCHARGED OVER LONG DISTANCES. IT COMPLETELY VAPORIZES UPON CONTACT WITH FIRE. /BROMINATED FLUOROCARBONS/

Analytic Laboratory Methods

NIOSH Method 1012. Determination of Difluorodibromomethane by Gas Chromatography with Flame Ionization Detection. This method is applicable to air samples.
GAS CHROMATOGRAPHY; PERCIVAL WC, ANAL CHEM 29, 21 (1959). FIELD METHOD; BRAID PE & KINGSLEY KAY, CAN J TECHNOL 29, 159 (1951).

Clinical Laboratory Methods

FLUOROCARBON DETERMINATION IN BLOOD: GC WITH ELECTRON CAPTURE DETECTION. /FLUOROCARBONS/

Storage Conditions

IN GENERAL, MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS ... SHOULD BE STORED IN A COOL, WELL-VENTILATED PLACE, OUT OF DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, & SHOULD BE PERIODICALLY INSPECTED ... INCOMPATIBLE MATERIALS SHOULD BE ISOLATED FROM EACH OTHER.

Interactions

IF INHALATION OCCURS, EPINEPHRINE OR OTHER SYMPATHOMIMETIC AMINES & ADRENERGIC ACTIVATORS SHOULD NOT BE ADMIN SINCE THEY WILL FURTHER SENSITIZE HEART TO DEVELOPMENT OF ARRHYTHMIAS. /FLUOROCARBONS/

Dates

Last modified: 08-15-2023

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